methyl (2E)-4-(methylamino)but-2-enoate
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Overview
Description
Methyl (2E)-4-(methylamino)but-2-enoate is an organic compound with the molecular formula C6H11NO2. It is a derivative of butenoic acid and contains a methylamino group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (2E)-4-(methylamino)but-2-enoate can be synthesized through several methods. One common synthetic route involves the reaction of methylamine with methyl acrylate under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques are employed to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-4-(methylamino)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (2E)-4-(methylamino)but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of methyl (2E)-4-(methylamino)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the context of its use and the specific biological or chemical system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl (2E)-4-aminobut-2-enoate: Similar structure but with an amino group instead of a methylamino group.
Methyl (2E)-4-(ethylamino)but-2-enoate: Contains an ethylamino group instead of a methylamino group.
Uniqueness
Methyl (2E)-4-(methylamino)but-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H11NO2 |
---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
methyl (E)-4-(methylamino)but-2-enoate |
InChI |
InChI=1S/C6H11NO2/c1-7-5-3-4-6(8)9-2/h3-4,7H,5H2,1-2H3/b4-3+ |
InChI Key |
PMVWCQUEDYFAPT-ONEGZZNKSA-N |
Isomeric SMILES |
CNC/C=C/C(=O)OC |
Canonical SMILES |
CNCC=CC(=O)OC |
Origin of Product |
United States |
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